molecular formula C6H13N3O2 B14666516 Methyl 4-isopropylallophanimidate

Methyl 4-isopropylallophanimidate

Cat. No.: B14666516
M. Wt: 159.19 g/mol
InChI Key: KUAYFRMVCMNNGZ-UHFFFAOYSA-N
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Description

Methyl 4-isopropylallophanimidate is an imidate ester derivative characterized by an isopropyl substituent at the 4-position of the allophanimidate backbone. While direct studies on this compound are absent in the provided evidence, its structural features suggest similarities to methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) and shikimate derivatives (e.g., methyl shikimate) . Imidate esters differ from carboxylic esters in their reactivity and electronic properties due to the nitrogen-oxygen linkage, which may influence their chromatographic behavior and spectroscopic profiles.

Properties

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

IUPAC Name

methyl N'-(propan-2-ylcarbamoyl)carbamimidate

InChI

InChI=1S/C6H13N3O2/c1-4(2)8-6(10)9-5(7)11-3/h4H,1-3H3,(H3,7,8,9,10)

InChI Key

KUAYFRMVCMNNGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N=C(N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-isopropylallophanimidate typically involves the reaction of 4-isopropylallophanate with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes steps such as raw material preparation, reaction monitoring, and product purification. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isopropylallophanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield oxides, reduction reactions produce reduced forms, and substitution reactions result in substituted derivatives .

Mechanism of Action

The mechanism of action of Methyl 4-isopropylallophanimidate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Structural Comparison

  • Methyl 4-Isopropylallophanimidate : Contains an imidate ester group (N–C–O–) and an isopropyl substituent.
  • Sandaracopimaric Acid Methyl Ester (Compound 4): A diterpenoid carboxylic ester with a fused tricyclic structure .
  • Z/E-Communic Acid Methyl Esters (Compounds 8–9) : Labdane diterpene esters with conjugated double bonds .
  • Methyl Shikimate : A cyclic shikimic acid derivative esterified at the 3-hydroxyl group .

Key Structural Differences :

  • Imidate esters exhibit distinct resonance stabilization and nucleophilic reactivity compared to carboxylic esters.
  • The isopropyl group in this compound introduces steric hindrance absent in linear diterpene esters.

Chromatographic Behavior

Gas chromatography (GC) data from Austrocedrus chilensis resin highlights retention time variations among diterpene esters (Table 1). For example:

Compound Retention Index (Approx.) Reference
Sandaracopimaric Acid Methyl Ester ~28.5 min
Z-Communic Acid Methyl Ester ~30.2 min
Dehydroabietic Acid Methyl Ester ~31.8 min

Inference for this compound :
The imidate group and branched isopropyl substituent may reduce volatility, leading to a higher retention time compared to linear diterpene esters.

Spectroscopic Profiles

NMR and FTIR Data:
  • Methyl Shikimate :

    • ¹H NMR : Distinct signals for methoxy (δ 3.65 ppm) and olefinic protons (δ 5.90 ppm) .
    • ¹³C NMR : Carbonyl at δ 170.2 ppm, methoxy at δ 51.8 ppm .
    • FTIR : C=O stretch at 1720 cm⁻¹, C-O at 1250 cm⁻¹ .
  • Diterpene Methyl Esters (e.g., Compound 4) :

    • ¹H NMR : Methyl ester protons (δ 3.6–3.7 ppm), diterpene backbone protons (δ 0.8–2.5 ppm) .

Predicted Features for this compound :

  • ¹H NMR : Isopropyl protons (δ 1.2–1.4 ppm), imidate N–CH₃ (δ 3.3–3.5 ppm).
  • FTIR : N–C=O stretch near 1650–1680 cm⁻¹, distinct from carboxylic esters.

Notes and Limitations

  • The analysis is inferred from structural analogs due to the absence of direct data on this compound in the provided evidence.
  • Chromatographic and spectroscopic predictions are based on functional group chemistry and should be validated experimentally.

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